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Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

Cat. No.: B1205223 Get Quote

For researchers, scientists, and professionals in drug development, 2-
(phenylamino)acetonitrile emerges as a pivotal precursor in the landscape of organic

synthesis. Its versatile chemical nature makes it a valuable building block for a diverse array of

heterocyclic compounds, most notably in the development of targeted therapeutics such as

kinase inhibitors.

This in-depth technical guide provides a thorough examination of 2-
(phenylamino)acetonitrile, encompassing its synthesis, physicochemical properties, and its

critical role as a synthetic intermediate. Detailed experimental protocols, quantitative data, and

visual diagrams of key chemical transformations are presented to facilitate its application in the

laboratory.

Physicochemical Properties and Safety Data
2-(Phenylamino)acetonitrile, with the chemical formula C₈H₈N₂, is a solid compound with a

molecular weight of 132.16 g/mol .[1][2] Key physical and safety data are summarized in the

table below for easy reference.
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Property Value

Molecular Formula C₈H₈N₂

Molecular Weight 132.16 g/mol [1][2]

CAS Number 3009-97-0[1][2]

Melting Point 40°C

Appearance Solid[3]

Solubility Slightly soluble in chloroform and methanol.

Purity (Typical) 95% - ≥98%[2][3]

Storage
Keep in a dark place, under an inert

atmosphere, at 2-8°C.[3]

Safety Information: 2-(Phenylamino)acetonitrile is associated with certain hazards. The

presence of the nitrile group suggests potential toxicity, as nitriles can interfere with cellular

respiration. The amine group may cause skin and eye irritation. Appropriate personal protective

equipment should be worn when handling this compound.

Synthesis of 2-(Phenylamino)acetonitrile
The most common and efficient method for the synthesis of 2-(phenylamino)acetonitrile is a

variation of the Strecker synthesis, involving the reaction of aniline with glycolonitrile

(hydroxyacetonitrile). Glycolonitrile itself is typically prepared from formaldehyde and a cyanide

source.

Experimental Protocol: Synthesis of 2-
(Phenylamino)acetonitrile
This protocol is adapted from established procedures for similar aminonitriles.

Materials:

Aniline
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Glycolonitrile (stabilized with ethanol)

Toluene

Anhydrous Magnesium Sulfate

Hydrochloric Acid (for workup)

Sodium Bicarbonate (for workup)

Brine

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Apparatus for distillation under reduced pressure

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve

aniline (1.0 equivalent) in toluene.

Add glycolonitrile (1.1 equivalents) to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.
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Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel to afford pure 2-(phenylamino)acetonitrile.

Expected Yield: While specific yields can vary, similar reactions report yields in the range of 70-

85%.

Spectroscopic Data for Characterization
The structural confirmation of 2-(phenylamino)acetonitrile is achieved through standard

spectroscopic techniques. Although the specific spectra for 2-(phenylamino)acetonitrile are

not readily available in the public domain, the data for the closely related compound, 2-

(benzyl(phenyl)amino)acetonitrile, provides a strong reference for the expected spectral

features.[4]

Spectroscopic Data of 2-

(benzyl(phenyl)amino)acetonitrile

¹H NMR (300 MHz, CDCl₃)
δ 7.49 – 7.27 (m, 7H), 7.04 – 6.91 (m, 3H), 4.53

(s, 2H), 4.08 (s, 2H) ppm[4]

¹³C NMR (75 MHz, CDCl₃)
δ 147.9, 136.8, 129.5, 128.9, 127.8, 127.6,

120.7, 115.7, 115.6, 55.7, 39.5 ppm[4]

IR (KBr)
3034, 2851, 2236 (C≡N), 1596, 1498, 1453,

1355, 1214, 744, 694 cm⁻¹[4]

MS (EI)
m/z (%) = 222.4 [M]⁺ (70.1), 196.4 [M - CN]⁺

(100), 91.2 [M – C₈H₇N₂]⁺ (31.4)[4]

Application in the Synthesis of Kinase Inhibitors
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A significant application of 2-(phenylamino)acetonitrile is in the synthesis of 4-phenylamino-3-

quinolinecarbonitriles, which are potent inhibitors of Src and Abl kinases, important targets in

cancer therapy.[5][6] The synthesis involves the reaction of 2-(phenylamino)acetonitrile with

an appropriate three-carbon electrophile, followed by a cyclization step. A key reagent in this

transformation is (ethoxymethylene)malononitrile.

Synthetic Pathway to 4-Phenylamino-3-
quinolinecarbonitriles

Synthesis of Intermediate

Cyclization

Final Product

2-(Phenylamino)acetonitrile

Intermediate Adduct

+

(Ethoxymethylene)malononitrile

+

4-Amino-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile Derivative

Thermal Cyclization

4-Phenylamino-3-quinolinecarbonitrile

Oxidative Aromatization

Src/Abl Kinase Inhibitor

Further Functionalization
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Caption: Synthetic route to Src/Abl kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Phenylamino-3-
quinolinecarbonitrile Derivative
This generalized protocol outlines the key steps for the synthesis of the quinoline core from 2-
(phenylamino)acetonitrile.

Materials:

2-(Phenylamino)acetonitrile

(Ethoxymethylene)malononitrile

Diphenyl ether or Dowtherm A

Anhydrous ethanol

Equipment:

Round-bottom flask

High-temperature thermometer

Heating mantle

Mechanical stirrer

Procedure:

Formation of the Intermediate: In a round-bottom flask, dissolve 2-
(phenylamino)acetonitrile (1.0 equivalent) in anhydrous ethanol. Add

(ethoxymethylene)malononitrile (1.0 equivalent) and stir the mixture at room temperature for

1-2 hours. The intermediate adduct often precipitates and can be collected by filtration.
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Cyclization: Suspend the dried intermediate in a high-boiling solvent such as diphenyl ether

or Dowtherm A. Heat the mixture to 240-250°C for 30-60 minutes.

Workup and Purification: Cool the reaction mixture and add hexane to precipitate the crude

product. Collect the solid by filtration and wash with hexane. The crude 4-phenylamino-3-

quinolinecarbonitrile can be further purified by recrystallization or column chromatography.

Expected Yield: Yields for the cyclization step are typically in the range of 60-80%.

Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from the synthesis of the precursor to

its application in drug discovery.

Starting Materials

Precursor Synthesis Key Intermediate Synthesis Application
Aniline

2-(Phenylamino)acetonitrile

Glycolonitrile

4-Phenylamino-3-
quinolinecarbonitrile Core

Reaction with
(ethoxymethylene)malononitrile

& Cyclization Drug Discovery
(Kinase Inhibitors)

Lead Optimization

Click to download full resolution via product page

Caption: Workflow from precursor to drug discovery.

Conclusion
2-(Phenylamino)acetonitrile stands as a cornerstone intermediate for the synthesis of

complex nitrogen-containing heterocycles. Its straightforward synthesis and versatile reactivity

make it an invaluable tool for medicinal chemists and organic synthesists. The detailed

protocols and data presented in this guide are intended to empower researchers to effectively

utilize this precursor in their synthetic endeavors, particularly in the promising field of kinase

inhibitor development for cancer therapy. Further exploration of its reactivity is poised to unlock

new avenues for the creation of novel and impactful organic molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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